molecular formula C8H8FIO B8662474 (6-Fluoro-3-iodo-2-methylphenyl)methanol CAS No. 1149379-05-4

(6-Fluoro-3-iodo-2-methylphenyl)methanol

Cat. No.: B8662474
CAS No.: 1149379-05-4
M. Wt: 266.05 g/mol
InChI Key: GGIVYTZLWMFBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-3-iodo-2-methylphenyl)methanol (CAS 1149379-05-4) is a high-purity chemical building block designed for advanced research and development. This compound features a benzyl alcohol structure substituted with fluorine and iodine atoms, making it a versatile intermediate in organic synthesis and drug discovery. With the molecular formula C8H8FIO and a molecular weight of 266.05 g/mol , it is particularly valuable in the synthesis of complex molecules. Its primary research applications include serving as a precursor in Liquid-Phase Peptide Synthesis (LPPS) and other novel synthesis methodologies . The iodine moiety offers a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex architectures. The fluorine atom can be used to modulate the electronic properties and metabolic stability of candidate molecules. This compound is offered with a typical purity of 95% and requires storage at controlled temperatures, with some suppliers recommending cold-chain transportation . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1149379-05-4

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

(6-fluoro-3-iodo-2-methylphenyl)methanol

InChI

InChI=1S/C8H8FIO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

GGIVYTZLWMFBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CO)F)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of (6-Fluoro-3-iodo-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis protocol for (6-Fluoro-3-iodo-2-methylphenyl)methanol (CAS: 1149379-05-4), a critical building block in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs).

The protocol prioritizes chemoselectivity (preserving the aryl iodide) and regiocontrol (installing iodine at the crowded C3 position).

Executive Summary

  • Target Molecule: this compound

  • CAS Number: 1149379-05-4

  • Molecular Formula: C₈H₈FIO

  • Molecular Weight: 266.05 g/mol

  • Primary Application: Pharmacophore scaffold for covalent inhibitors (e.g., KRAS G12C), enabling acrylamide "warhead" attachment via the alcohol handle.

Retrosynthetic Analysis

The synthesis is best approached via the reduction of the corresponding benzoic acid . The core challenge lies in constructing the penta-substituted benzene ring with the correct regiochemistry for the iodine atom.

  • Target: this compound

  • Precursor: 6-Fluoro-3-iodo-2-methylbenzoic acid (CAS: 1149379-03-2)[1]

  • Starting Material: 2-Fluoro-6-methylbenzoic acid (Commercially available)

Synthesis Workflow & Logic

The synthesis consists of two chemically distinct phases:[2][3][4][5][6]

  • Electrophilic Aromatic Substitution (Iodination): Installing the iodine atom at the C3 position. This is the critical step due to competing directing effects and steric hindrance.

  • Chemoselective Reduction: Converting the carboxylic acid to the benzyl alcohol without dehalogenating the sensitive aryl iodide.

Process Flow Diagram (Graphviz)

SynthesisPath SM 2-Fluoro-6-methylbenzoic acid (Starting Material) Intermed_Mix Mixture: 3-Iodo (Target) + 5-Iodo (Isomer) SM->Intermed_Mix  I+ Source   Reagent1 NIS, TFA (Electrophilic Iodination) Purification Purification (Crystallization/Chromatography) Intermed_Mix->Purification Acid 6-Fluoro-3-iodo-2-methylbenzoic acid (Pure Intermediate) Purification->Acid  Isolate C3-Iodo   Product This compound (Final Target) Acid->Product  Hydride Transfer   Reagent2 BH3-THF (Chemoselective Reduction)

Caption: Step-wise synthetic pathway from 2-fluoro-6-methylbenzoic acid to the target alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-3-iodo-2-methylbenzoic acid

Objective: Regioselective iodination of the aromatic ring.

  • Mechanistic Insight: The starting material has two directing groups: Fluorine (C6) and Methyl (C2).

    • Fluorine: Strong para-director. Directs to C3 .

    • Methyl: Weak ortho/para-director. Directs to C3 (ortho) and C5 (para).

    • Conflict: Both groups electronically activate C3. However, C3 is sterically crowded (flanked by Methyl and Carboxyl). C5 is less hindered. While C5 is often the kinetic product, the strong electronic influence of the fluorine (para-direction) allows for significant formation of the C3 isomer, especially under acidic conditions using N-iodosuccinimide (NIS).

Protocol:

  • Setup: Charge a round-bottom flask with 2-Fluoro-6-methylbenzoic acid (1.0 equiv) and Acetonitrile (MeCN) (10 vol).

  • Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst to activate the NIS.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to control the exotherm.

  • Reaction: Warm to room temperature (25°C) and stir for 12–24 hours. Monitor by HPLC.

    • Note: Expect a mixture of 3-iodo (target) and 5-iodo (byproduct) isomers.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (to remove excess iodine). Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude solid requires purification to remove the 5-iodo isomer.

    • Method A (Scale-up): Recrystallization from Ethanol/Water or Toluene/Heptane.

    • Method B (Lab): Flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

    • Target Yield: 40–60% (isolated pure isomer).

Step 2: Reduction to this compound

Objective: Chemoselective reduction of the carboxylic acid to the alcohol without affecting the aryl iodide.

  • Mechanistic Insight: Borane-THF (BH₃·THF) is the reagent of choice. Unlike Lithium Aluminum Hydride (LiAlH₄), which can cause debromination/deiodination via radical mechanisms or direct attack, Borane coordinates to the carbonyl oxygen of the carboxylate, facilitating rapid and selective reduction to the alcohol while leaving aryl halides intact.

Protocol:

  • Setup: Dissolve 6-Fluoro-3-iodo-2-methylbenzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (10 vol) under Nitrogen/Argon atmosphere.

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution) (1.5 – 2.0 equiv).

    • Caution: Hydrogen gas evolution. Ensure proper venting.[7][8]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Stir until TLC/HPLC indicates consumption of the acid (approx. 2–4 hours).

  • Quench: Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane and break the borate complex.

    • Note: Vigorous bubbling will occur.[8]

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to ensure complex breakdown) and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Purification: The product is typically clean enough for use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Key Data & Parameters

ParameterSpecification / ValueNotes
Starting Material 2-Fluoro-6-methylbenzoic acidPurity >98% recommended
Iodination Reagent NIS / TFASuperior regiocontrol over I₂/HIO₃
Reduction Reagent BH₃·THFCritical: Avoid LiAlH₄ to prevent de-iodination
Temperature (Step 1) 0°C → 25°CHigher temps favor the unwanted 5-iodo isomer
Temperature (Step 2) 0°C → 25°CControl H₂ evolution
Expected Yield 40-50% (Overall)Limited by isomer separation in Step 1
Appearance White to Off-white SolidCrystalline

Analytical Characterization (Expected)

To validate the structure, specifically the position of the iodine:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.1–2.3 ppm (s, 3H): Methyl group (Ar-CH₃).

    • δ 4.5–4.6 ppm (d, 2H): Benzylic protons (-CH₂OH).

    • δ 5.2 ppm (t, 1H): Hydroxyl proton (-OH).

    • Aromatic Region: Two protons.[9]

      • H4 (meta to F): Doublet of doublets (coupling with H5 and F).

      • H5 (ortho to F): Triplet/Multiplet pattern.

    • Differentiation: The coupling constants will confirm the 1,2,3,6-substitution pattern versus the 1,2,5,6-isomer. The 3-iodo isomer places the iodine para to the fluorine, affecting the ¹⁹F NMR shift significantly.

  • ¹⁹F NMR:

    • Distinct shift compared to the starting material due to the electronic environment change (Iodine is less electronegative but bulky).

References

  • Compound Registry: this compound. CAS No. 1149379-05-4.[8] BLD Pharm.[1] Link

  • Acid Precursor: 6-Fluoro-3-iodo-2-methylbenzoic acid.[10] CAS No. 1149379-03-2.[1] BLD Pharm.[1] Link

  • Synthetic Methodology (General): Reduction of Carboxylic Acids to Alcohols Using Borane-THF. Organic Chemistry Portal. Link

  • Isomer Data: 2-Fluoro-6-iodobenzoic acid (Isomer comparison). CAS 111771-08-5.[10][11] ChemScene. Link

Sources

An In-depth Technical Guide to the Solubility of (6-Fluoro-3-iodo-2-methylphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Fluoro-3-iodo-2-methylphenyl)methanol, a halogenated and substituted benzyl alcohol derivative of interest in synthetic chemistry and drug development. Lacking extensive empirical data in public literature, this document establishes a predictive framework grounded in fundamental principles of intermolecular forces and solubility theory. It further outlines a detailed, best-practice experimental protocol for determining solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule whose utility in pharmaceutical synthesis or as a chemical intermediate is fundamentally linked to its solubility. Solubility is a critical physicochemical parameter that governs every stage of development, from reaction kinetics and purification to formulation and bioavailability.[1][2][3] A poorly understood solubility profile can lead to significant challenges, including inefficient reactions, difficult purifications, and suboptimal drug delivery systems.[4][5] More than 40% of new chemical entities (NCEs) are practically insoluble in aqueous media, making the selection of appropriate organic solvents a primary challenge for formulation scientists.[2][3] This guide provides a foundational understanding and a practical framework for approaching the solubility of this specific substituted benzyl alcohol.

Physicochemical & Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties. The molecule's behavior is a composite of its distinct functional groups.

  • Aromatic Ring: The core phenyl ring provides a nonpolar, hydrophobic backbone.

  • Hydroxyl Group (-CH₂OH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of solubility in polar solvents.

  • Halogen Atoms (Fluoro -F, Iodo -I): The highly electronegative fluorine atom and the large, polarizable iodine atom introduce significant electronic effects and increase the molecule's molecular weight and potential for dipole-dipole and van der Waals interactions.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to the overall hydrophobicity.

A summary of predicted and known physicochemical properties for structurally related compounds is presented below. Direct experimental data for the target molecule is not widely available; therefore, these values serve as expert estimations based on analogous structures.

PropertyPredicted Value/AnalysisInfluence on Solubility
Molecular Formula C₈H₇FIO-
Molecular Weight ~281.04 g/mol Higher molecular weight can decrease solubility.
Hydrogen Bond Donor Count 1 (from -OH)Promotes solubility in protic solvents (e.g., alcohols).
Hydrogen Bond Acceptor Count 2 (from -OH, -F)Promotes solubility in a wide range of polar solvents.
Predicted XLogP3-AA ~2.5 - 3.5Indicates a preference for lipophilic/nonpolar environments.
Polar Surface Area (TPSA) ~20.2 ŲA small polar surface area suggests lower solubility in highly polar solvents.

Note: Predicted values are based on computational models and data from analogous compounds like (3-Fluoro-4-methylphenyl)-(2-iodophenyl)methanol[6].

The key takeaway is the molecule's amphiphilic nature : it possesses both polar (hydroxyl) and nonpolar (iodinated, fluorinated phenyl ring) characteristics. This duality means its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The primary intermolecular forces at play are:

  • Dispersion Forces (van der Waals): Present in all molecules, these are the primary forces in nonpolar solvents like hexane and toluene. The large, polarizable iodine atom in our molecule will contribute significantly to these interactions.

  • Dipole-Dipole Forces: Occur between polar molecules. The C-F and C-I bonds, along with the C-O bond, create permanent dipoles, allowing for these interactions with polar aprotic solvents like acetone or ethyl acetate.

  • Hydrogen Bonding: The strongest intermolecular force, occurring when a hydrogen atom is bonded to a highly electronegative atom (O, N, F). The hydroxyl group is the key to hydrogen bonding, making the molecule a potential solute for polar protic solvents like methanol or ethanol.[9][10]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[11] HSP dissects the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole) forces.

  • δH: Energy from hydrogen bonding forces.

The principle is that substances with similar HSP values are likely to be miscible.[12] A "solubility sphere" can be determined for a solute, and any solvent falling within that sphere is a good candidate for dissolution.[13][14] While the specific HSP values for this compound have not been published, they can be experimentally determined or estimated using group contribution methods.[12] This approach is invaluable for rationally selecting or blending solvents to achieve optimal solubility.[11]

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical framework, we can predict the solubility behavior of this compound across different solvent classes.

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol[15][16], Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh The solvent's ability to both donate and accept hydrogen bonds will strongly interact with the molecule's hydroxyl group.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-DipoleModerate to High These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneDispersion, π-stackingModerate The aromatic ring of the solute will interact favorably with the aromatic solvent via dispersion and π-stacking forces.
Nonpolar Aliphatic Hexane, CyclohexaneDispersionLow The strong hydrogen bonding network of the solute molecules with each other is difficult to break by the weak dispersion forces of aliphatic solvents.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole, DispersionModerate to High These solvents offer a balance of polarity and dispersion forces that can effectively solvate both the polar and nonpolar parts of the molecule.

This table provides a qualitative prediction. Quantitative determination requires the experimental protocol outlined in the next section.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique, consistent with OECD Guideline 105.[17][18]

Objective:

To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials & Equipment:
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control[19]

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer[20][21][22]

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours (e.g., at 25°C) C->D Equilibrium is key E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm PTFE syringe filter F->G H Dilute sample accurately G->H I Quantify concentration via HPLC-UV or UV-Vis H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known high concentration.

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a standard curve of response versus concentration. This is critical for accurate quantification.[23]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. "Excess" ensures that a saturated solution will be formed, with undissolved solid remaining. A preliminary test can help estimate the required amount.

    • Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[24] Equilibrium is achieved when the concentration of the dissolved solute no longer changes over time.[19]

  • Sampling and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand in the temperature-controlled environment for at least 1 hour.

    • Carefully withdraw a sample of the supernatant using a glass syringe.

    • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[23]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the previously established standard curve.

    • Analyze the diluted sample using the validated HPLC-UV or UV-Vis method to determine its concentration.[20]

  • Calculation:

    • Using the concentration obtained from the standard curve, calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion and Recommendations

The solubility of this compound is dictated by its amphiphilic structure, featuring a polar, hydrogen-bonding hydroxyl group and a large, nonpolar, halogenated aromatic ring. This guide predicts high solubility in polar protic solvents (e.g., methanol), moderate-to-high solubility in polar aprotic and chlorinated solvents (e.g., THF, DCM), and low solubility in nonpolar aliphatic solvents (e.g., hexane).

For practical applications:

  • For Purification (Crystallization): A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal. A mixture of a good solvent (like ethanol) and an anti-solvent (like water or hexane) could be effective.

  • For Chemical Reactions: Solvents predicted to have high solubility, such as THF or DCM, would be excellent choices to ensure a homogeneous reaction medium.

  • For Formulation: The choice of solvent will depend on the final dosage form. For liquid formulations, a solvent blend that maximizes solubility while minimizing toxicity would be sought, potentially using the principles of Hansen Solubility Parameters to design an optimal mixture.

The theoretical predictions in this guide provide a strong starting point, but they must be validated by robust experimental data. The provided isothermal shake-flask protocol is a reliable method for generating the necessary quantitative data to support all stages of research and development involving this compound.

References

  • Effects of Intermolecular Forces – Introduction to Organic Chemistry. (n.d.). Saskoer. Retrieved February 15, 2026, from [Link]

  • Solubility and Intermolecular Forces. (n.d.). NJIT. Retrieved February 15, 2026, from [Link]

  • Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Physical properties of some common organic solvents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Intermolecular forces and properties. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Solubility and intermolecular forces. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

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  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 15, 2026, from [Link]

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  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 15, 2026, from [Link]

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  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 15, 2026, from [Link]

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(6-Fluoro-3-iodo-2-methylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Fluoro-3-iodo-2-methylphenyl)methanol, a specialized organic building block, holds significant potential for researchers and scientists in the field of drug discovery and development. Its unique trifunctionalized aromatic core, featuring fluorine, iodine, and a methyl group, offers a versatile scaffold for the synthesis of novel and complex molecules. The strategic placement of these functionalities can profoundly influence the physicochemical and pharmacological properties of a parent molecule, a concept of paramount importance in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, key properties, and potential applications of this valuable chemical entity.

Commercial Availability and Suppliers

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes.

Table 1: Key Commercial Suppliers

SupplierCAS NumberAdditional Information
BLDpharm1149379-05-4Offers documentation such as NMR, HPLC, LC-MS, and UPLC data upon request.[1]
化源网 (chemsrc.com)1149379-05-4A platform listing various chemical suppliers, primarily based in China.

It is advisable for researchers to contact these suppliers directly to obtain the latest information on stock availability, purity specifications, and pricing.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom, an iodine atom, a methyl group, and a hydroxymethyl group. This unique arrangement of substituents imparts specific properties to the molecule that are highly desirable in drug design.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group can influence the molecule's conformation and lipophilicity.

Synthesis Strategies

A specific, publicly documented synthesis protocol for this compound is not currently available. However, based on established organic chemistry principles, a plausible synthetic route can be conceptualized. A common approach for the synthesis of substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or benzaldehyde.

Diagram 2: Conceptual Synthetic Pathway

G A 2-Fluoro-6-methylbenzoic acid B 2-Fluoro-3-iodo-6-methylbenzoic acid A->B Iodination C This compound B->C Reduction

Caption: A potential two-step synthesis of the target compound.

Step 1: Iodination of a Precursor

The synthesis could commence with a commercially available starting material, such as 2-fluoro-6-methylbenzoic acid. This precursor would undergo an electrophilic iodination reaction to introduce the iodine atom at the desired position on the aromatic ring.

Step 2: Reduction of the Carboxylic Acid

The resulting 2-fluoro-3-iodo-6-methylbenzoic acid would then be reduced to the corresponding benzyl alcohol. This transformation can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

It is important to note that this is a theoretical pathway, and the actual experimental conditions would require careful optimization to achieve a satisfactory yield and purity of the final product. A similar synthetic approach has been described for the synthesis of 3-iodo-2-methylbenzyl alcohol from 3-hydroxymethyl-2-methylaniline hydrochloride.[4]

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability.

The iodine atom provides a reactive site for the introduction of further complexity through reactions like Suzuki, Sonogashira, or Heck cross-coupling. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

While there are no specific publicly available examples of drug candidates synthesized directly from this compound, its structural features are present in various biologically active molecules. The combination of fluorine and iodine on an aromatic scaffold is a recurring theme in the design of kinase inhibitors, receptor modulators, and other therapeutic agents.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the supplier-provided SDS for specific and detailed safety information before handling this compound. The safety data for a related compound, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5]

Spectroscopic Data

Detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the unambiguous identification and characterization of this compound. While a public database of this information is not available, suppliers like BLDpharm indicate that such documentation can be provided upon request.[1]

The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the methyl protons. The coupling patterns and chemical shifts would be influenced by the fluorine and iodine substituents.

  • ¹³C NMR: Resonances for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-F and C-I bond vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of iodine.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a wealth of opportunities for the synthesis of novel and potent therapeutic agents. While detailed public information on its synthesis and properties is limited, this guide provides a foundational understanding of its commercial availability, potential synthetic routes, and key applications. As with any specialized chemical, researchers are urged to consult directly with suppliers for the most accurate and up-to-date technical and safety information.

References

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2015). PMC. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Universal Wiser Publisher. [Link]

  • Chemical structures of the benzyl alcohol derivatives under study. ResearchGate. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Safety Data Sheet - 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Angene Chemical. [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

  • Synthesis of 3-iodo-2-methylbenzyl alcohol. PrepChem.com. [Link]

  • (6-FLUORO-2-METHYL-3-NITROPHENYL)METHANOL. ChemUniverse. [Link]

  • (3-Fluoro-4-methylphenyl)-(2-iodophenyl)methanol. PubChem. [Link]

  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

  • [ - 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-. Organic Syntheses. [Link]

  • Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. [Link]

  • Fluoroorganic Chemistry. Purdue University. [Link]

  • SAFETY DATA SHEET METHANOL. Univar Solutions. [Link]

  • SAFETY DATA SHEET - Methanol. Methanex Corporation. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of (6-Fluoro-3-iodo-2-methylphenyl)methanol in Atropisomeric Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (6-Fluoro-3-iodo-2-methylphenyl)methanol (CAS 1149379-05-4), a critical "lynchpin" intermediate used in the synthesis of covalently binding inhibitors (e.g., KRAS G12C, EGFR) where atropisomerism and steric control are paramount.

Executive Summary

This compound is a tetra-substituted benzene derivative that serves as a high-value scaffold for constructing axially chiral (atropisomeric) biaryl cores . Its structural uniqueness lies in the C2-Methyl group , which provides the necessary steric bulk to "lock" the conformation of downstream biaryl systems, a critical feature for potency in modern kinase and GTPase inhibitors (e.g., Sotorasib analogs).

This guide provides validated protocols for the two critical divergent pathways for this molecule:

  • Benzylic Activation: Converting the hindered alcohol to an electrophile (Chloride/Mesylate) for linker attachment.

  • Chemoselective Cross-Coupling: Utilizing the C3-Iodine for Suzuki-Miyaura coupling while preserving the benzylic handle.

Structural Analysis & Reactivity Profile

The molecule presents a "perfect storm" of steric and electronic effects that must be managed to avoid side reactions (e.g., defluorination, polymerization).

PositionSubstituentElectronic EffectSteric EffectReactivity Role
C1 Methanol (

)
Inductive withdrawing (mild)High (Flanked by Me and F)Linker Handle. Precursor to electrophiles for

alkylation.
C2 Methyl (

)
Inductive donatingSevere (Ortho to reaction centers)Conformational Lock. Forces orthogonality in biaryl couplings.
C3 Iodine (

)
Inductive withdrawing / Resonant donatingModerateCoupling Partner. Excellent handle for Pd-catalyzed cross-coupling.
C6 Fluorine (

)
Strong Inductive withdrawingLow (Van der Waals radius ~ H)Metabolic Shield. Blocks oxidation; modulates pKa of neighbors.
The "Methyl Effect" on Mechanism

The C2-methyl group is the defining feature. In Benzylic Substitution reactions, it destabilizes the transition state for


 (backside attack is hindered) but stabilizes the carbocation character for 

pathways. In Suzuki Couplings , it forces the formation of atropisomers, often requiring higher temperatures or specialized ligands (e.g., Buchwald phosphines) to overcome the rotational barrier during transmetalation.

Mechanistic Focus: Benzylic Activation (Chlorination)

Converting the alcohol to a benzylic chloride is the standard first step to enable the attachment of solubilizing tails or warheads (e.g., piperazine-linked acrylamides).

Challenge: The electron-deficient ring (due to F and I) destabilizes the benzylic cation, disfavoring pure


. However, the ortho-methyl hinders 

. Solution: Use Thionyl Chloride (

)
with a catalytic nucleophile (DMF) to proceed via the Vilsmeier-Haack-like intermediate, facilitating an

(Substitution Nucleophilic internal) or ion-pair mechanism that overcomes the steric barrier.
Diagram 1: Reaction Landscape & Mechanism

ReactionLandscape Start This compound (Scaffold) Inter1 Chlorosulfite Intermediate (ROSPt) Start->Inter1 SOCl2, DMF (cat) 0°C to RT Prod2 Biaryl Alcohol (Atropisomer) Start->Prod2 Ar-B(OR)2, Pd(0) Suzuki Coupling Prod1 Benzylic Chloride (Electrophile) Inter1->Prod1 SNi / Ion Pair collapse -SO2 Downstream KRAS/EGFR Inhibitor Precursor Prod1->Downstream Amine Nucleophile (e.g., Piperazine)

Caption: Divergent synthetic utility. Path 1 (Red) activates the linker. Path 2 (Green) builds the core scaffold.

Experimental Protocol: Benzylic Chlorination

Objective: Synthesis of 1-(chloromethyl)-6-fluoro-3-iodo-2-methylbenzene. Scale: 10.0 g input.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv).
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous, 10 volumes).

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and an addition funnel.

  • Solubilization: Charge the flask with the alcohol substrate (10.0 g) and DCM (100 mL). Cool the system to 0°C using an ice/water bath.

  • Catalyst Addition: Add DMF (catalytic amount, ~200 µL). Note: DMF forms the reactive Vilsmeier chloroiminium species, essential for activating the alcohol in this electron-poor system.

  • Chlorination: Add

    
     dropwise over 20 minutes via the addition funnel. Maintain internal temperature 
    
    
    
    .
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting to a scrubber.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The alcohol spot should disappear.

  • Workup:

    • Cool back to 0°C.

    • Slowly quench by pouring the reaction mixture into a stirred beaker of saturated

      
       (caution: vigorous bubbling).
      
    • Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. The product is a stable solid/oil that can be used directly. If necessary, pass through a short plug of silica gel (100% Hexanes).

Expected Yield: 90–95%. Storage: Store at 4°C under Argon. Benzylic halides are lachrymators and potential alkylating agents; handle with care.

Downstream Application: Suzuki-Miyaura Coupling[9]

Once the benzylic position is activated (or protected), the Iodine handle is used to construct the biaryl core.

Context: Coupling the sterically hindered 3-iodo-2-methyl moiety to a heteroaryl boronate (e.g., 2-chloropyridyl-3-boronic acid derivative).

Protocol Highlights (General)
  • Catalyst:

    
     or 
    
    
    
    / XPhos.
    • Why XPhos? The bulky biaryl phosphine ligand is required to facilitate oxidative addition into the hindered C-I bond and promote reductive elimination of the sterically congested biaryl product.

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene.

  • Temperature: High temperature (90–110°C) is often required to overcome the rotational barrier of the methyl group.

Diagram 2: Atropisomer Formation Logic

Atropisomer Substrate Iodo-Arene Scaffold (Planar) TS Transition State (Pd-mediated) Substrate->TS Oxidative Addition Boronate Heteroaryl Boronate Boronate->TS Transmetalation Product Axially Chiral Biaryl (Locked Conformation) TS->Product Reductive Elimination (Steric Lock via C2-Methyl)

Caption: The C2-Methyl group (Steric Lock) forces the rings to adopt a perpendicular orientation, creating axial chirality.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Chlorination)

quality or lack of catalyst.
Use fresh

. Ensure DMF is added. If stalled, heat to reflux (40°C).
Defluorination (Suzuki)

side reaction on the Fluoro group.
Avoid strong alkoxide bases (e.g., NaOtBu). Use mild bases (

,

).
Protodeiodination Loss of Iodine without coupling.Solvent is "wet" (proton source) or catalyst is dead. Dry solvents thoroughly; degas rigorously.
Racemization Atropisomer rotation.If the product is atropisomeric, avoid excessive heating (>120°C) during workup.

References

  • Canon, J. et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

    • Context: Establishes the structural class of fluoro-iodo-phenyl intermedi
  • Lanman, B. A. et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.

    • Context: Detailed SAR explaining the role of the methyl group in conform
  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational review for the cross-coupling protocols cited.
  • Montalbetti, C. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: Relevant for downstream amide coupling if the alcohol is oxidized to acid.

Sources

Application Note: Advanced Assay Development & Synthetic Protocols for (6-Fluoro-3-iodo-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Fluoro-3-iodo-2-methylphenyl)methanol (CAS: 1149379-05-4) has emerged as a critical "linchpin" scaffold in the synthesis of covalent inhibitors targeting KRAS G12C and SHP2 .[1][2] Its unique substitution pattern—combining a reactive aryl iodide, a benzylic alcohol handle, and sterically demanding ortho-substituents (fluoro/methyl)—allows for the construction of axially chiral (atropisomeric) drug candidates.

This guide addresses the specific challenges of working with this molecule: steric hindrance during cross-coupling , atropisomer stability , and benzylic oxidation sensitivity . We provide validated protocols for synthetic integration and analytical quality control (QC) assays essential for drug discovery workflows.

Part 1: Strategic Utility & Mechanistic Insight[1]

The "Magic Methyl" and Atropisomerism

In modern drug design, particularly for KRAS G12C inhibitors like sotorasib or adagrasib analogs, the 3D conformation of the molecule is paramount.

  • The Iodine (C3): Serves as the primary attachment point to the heterocyclic core (e.g., pyrido[2,3-d]pyrimidine) via Suzuki-Miyaura coupling.[1]

  • The Methyl (C2): This is not just a lipophilic group; it acts as a "brake." When coupled to a bulky heterocycle, this methyl group clashes with the core, restricting rotation around the biaryl axis. This freezes the molecule into a stable atropisomer (typically the P-atropisomer is bioactive), which fits the cryptic Switch II pocket of KRAS.

  • The Fluorine (C6): Blocks metabolic hydroxylation at the exposed position and modulates the pKa of the system.

  • The Methanol (C1): Provides a versatile handle for installing solubilizing tails or electrophilic warheads (acrylamides).

Workflow Visualization

The following diagram illustrates the critical path from this building block to a bioactive lead, highlighting the decision nodes for assay development.

KRAS_Workflow cluster_QC Critical QC Checkpoints Start This compound (Starting Material) Step1 Activation Assay (Conversion to Benzyl Halide/Mesylate) Start->Step1 Pathway A: Linker First Step2 Suzuki Coupling (Sterically Hindered) Start->Step2 Pathway B: Core First QC1 H-NMR: Check Benzyl Oxidation Start->QC1 Step1->Step2 Step3 Atropisomer Resolution (Chiral HPLC/SFC) Step2->Step3 Generates Racemate Final Bioactive KRAS/SHP2 Inhibitor Step3->Final Isolation of P-isomer QC2 Chiral LC: ee% Determination Step3->QC2

Figure 1: Strategic integration of this compound in atropisomeric drug synthesis. Note the divergence in pathways depending on whether the linker or the core is attached first.

Part 2: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the iodine at C3 to a heteroaryl boronic ester despite the steric hindrance from the C2-methyl group.[1][2] Challenge: Standard Pd(PPh3)4 conditions often fail or proceed slowly due to the "ortho-effect," leading to de-iodination byproducts.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Partner: Heteroaryl Boronic Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%) - Chosen for its large bite angle and stability.[1]

  • Base: K3PO4 (3.0 eq) or Cs2CO3 (for higher solubility).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a microwave vial or sealed tube, combine the substrate, boronic ester, and base.

  • Degassing (Critical): Add the solvent mixture. Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction, promoting homocoupling and de-iodination.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly under an Argon stream. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: If using microwave irradiation, set to 110°C for 1 hour.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric bulk prevents transmetallation.[1][2]Switch to Pd-XPhos G3 or Sphos precatalysts (highly active for hindered aryls).[1]
De-iodination (Ar-H) Protodehalogenation via hydride source.[1]Ensure solvent is anhydrous; switch base to K2CO3; reduce temperature.
Benzylic Oxidation Air exposure during heating.[3]Strictly degas solvents; consider protecting the alcohol as a THP ether or TBS ether prior to coupling.
Protocol B: Benzylic Hydroxyl Activation (Mesylation)

Objective: Convert the -OH group into a leaving group (Mesylate) for subsequent SN2 substitution (e.g., attaching a piperazine linker).[2]

Materials:

  • Substrate: this compound[1][4]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Methodology:

  • Dissolve substrate and DIPEA in DCM under N2 atmosphere. Cool to 0°C .

  • Add MsCl dropwise over 10 minutes. The reaction is exothermic.

  • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Pour into ice-cold NaHCO3 solution.

  • Isolation: Extract with DCM. Do not concentrate to dryness with heat, as benzylic mesylates can be thermally unstable. Use the crude solution immediately for the next alkylation step if possible.

Part 3: Analytical Assay Development (QC)

HPLC Purity & Characterization Assay

Developing a robust QC method is essential because the des-iodo impurity (6-fluoro-2-methylbenzyl alcohol) and the aldehyde impurity (from oxidation) are common degradation products.[1][2]

Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Gradient Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (aromatic) and 220 nm (amide bonds in downstream products).

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Injection
12.095Gradient Ramp
15.095Wash
15.15Re-equilibration

Acceptance Criteria:

  • Purity: >98.0% (Area %).[5]

  • Des-iodo impurity: <0.5%.[1]

  • Aldehyde impurity: <0.5% (Distinct UV shift; aldehyde carbonyl n->pi* transition).

Part 4: References & Authority[2]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

    • Context: Foundational paper establishing the structural requirements for KRAS G12C inhibition, utilizing the 2-methyl-6-fluoro-phenol scaffold logic.[1]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. Link

    • Context: Details the SAR (Structure-Activity Relationship) justifying the specific halogenation pattern of the intermediate.

  • Google Patents. (2025). US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound.[1] Link

    • Context: Provides industrial-scale synthesis and purification data for intermediates structurally identical or homologous to the topic molecule.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: The authoritative guide on optimizing Suzuki couplings for sterically hindered halides.

Disclaimer: The protocols described herein are for research and development purposes only. Handling of halogenated organic compounds requires standard PPE and adherence to local safety regulations.

Sources

Biocatalytic Valorization of (6-Fluoro-3-iodo-2-methylphenyl)methanol: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

(6-Fluoro-3-iodo-2-methylphenyl)methanol is a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of KRAS G12C inhibitors and other targeted oncology therapies. Its structural complexity—featuring a sterically crowded benzylic alcohol flanked by a fluorine atom and a reactive iodine handle—presents specific challenges for traditional chemical synthesis:

  • Chemoselectivity: Traditional oxidants (e.g., Dess-Martin, PCC) or protecting groups can inadvertently affect the labile C–I bond (oxidative addition prone) or struggle with steric hindrance from the ortho-methyl and ortho-fluoro groups.

  • Metabolic Profiling: As a drug fragment, understanding its Phase II metabolic fate (glucuronidation) is critical for predicting clearance.

This Application Note provides three validated enzymatic protocols designed to bypass these chemical limitations. By leveraging the inherent chemoselectivity of enzymes, researchers can achieve high-yield transformations under mild, aqueous or organic-solvent-free conditions.

Application A: Green Oxidation to the Aldehyde

Target: Synthesis of 6-Fluoro-3-iodo-2-methylbenzaldehyde. Enzyme System: Laccase (from Trametes versicolor) / TEMPO Mediator.

Rationale

Direct chemical oxidation of iodo-benzyl alcohols often carries the risk of over-oxidation to the acid or dehalogenation. The Laccase/TEMPO system operates at pH 5.0 using ambient oxygen as the terminal electron acceptor. The bulky laccase enzyme does not interact directly with the substrate; instead, it oxidizes the small molecule mediator (TEMPO) to the oxoammonium ion, which then specifically oxidizes the alcohol. This steric decoupling is ideal for the crowded this compound.

Mechanism & Workflow

The reaction proceeds via a radical mechanism where Laccase reduces


 to water while oxidizing TEMPO. The oxidized TEMPO

species performs a hydride abstraction from the benzylic position.

LaccaseCycle Substrate This compound Product Aldehyde Product Substrate->Product Hydride Transfer TEMPO_Red TEMPO (Reduced) TEMPO_Ox TEMPO+ (Oxoammonium) TEMPO_Red->TEMPO_Ox Enzymatic Oxidation TEMPO_Ox->TEMPO_Red Coupled to Substrate Laccase_Red Laccase (Cu+) Laccase_Ox Laccase (Cu2+) Laccase_Red->Laccase_Ox Re-oxidation Laccase_Ox->Laccase_Red e- Transfer O2 O2 H2O H2O O2->H2O 4e- Reduction

Figure 1: Catalytic cycle of Laccase-mediated oxidation using TEMPO as a redox mediator.

Detailed Protocol

Materials:

  • Substrate: 100 mg (0.37 mmol)

  • Enzyme: Laccase (Trametes versicolor, >10 U/mg) - 20 mg

  • Mediator: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 5.8 mg (10 mol%)

  • Buffer: 0.1 M Citrate Buffer, pH 5.0

  • Solvent: Acetonitrile (ACN) - optional co-solvent (10% v/v) if solubility is poor.

Step-by-Step:

  • Preparation: Dissolve the substrate and TEMPO in 2 mL of ACN (if needed) and dilute with 18 mL of Citrate Buffer (pH 5.0).

  • Initiation: Add the Laccase powder directly to the reaction vessel.

  • Oxygenation: The reaction requires oxygen. Do not seal tightly. Use a balloon filled with

    
     connected via a needle, or simply stir vigorously in an open flask covered with perforated parafilm.
    
  • Incubation: Stir at room temperature (25°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde usually runs higher (less polar) than the alcohol.

  • Termination: Filter the mixture through a Celite pad to remove the enzyme.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Data Specification:

Parameter Value Notes
Conversion >95% Typical after 12h
Yield 88-92% High recovery due to mild workup

| Chemoselectivity | 100% | No iodine cleavage observed |

Application B: Lipase-Mediated Acylation (Protection)

Target: Synthesis of (6-Fluoro-3-iodo-2-methylphenyl)methyl acetate. Enzyme System: Candida antarctica Lipase B (CALB), Immobilized (e.g., Novozym 435).

Rationale

Before performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aryl iodide, it is often necessary to protect the alcohol to prevent catalyst poisoning or side reactions. Chemical acetylation (AcCl/Pyridine) can be harsh. Enzymatic acylation using CALB is reversible, neutral, and operates in organic solvents, ensuring the moisture-sensitive iodide remains stable.

Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism . The active site Serine attacks the acyl donor (Vinyl Acetate), forming an Acyl-Enzyme intermediate and releasing acetaldehyde (tautomerized from vinyl alcohol). The substrate alcohol then attacks the Acyl-Enzyme to form the ester.

PingPong Enz Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Vinyl Acetate AcylDonor Vinyl Acetate Byproduct Acetaldehyde (Volatile) AcylDonor->Byproduct Tautomerization AcylEnz->Enz + Substrate / Release Product Substrate Alcohol Substrate Product Acetylated Product Substrate->Product Transfer

Figure 2: Ping-Pong Bi-Bi mechanism for Lipase-catalyzed acylation using Vinyl Acetate.

Detailed Protocol

Materials:

  • Substrate: 100 mg

  • Enzyme: Novozym 435 (Immobilized CALB) - 20 mg (20% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (3 equivalents)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry). Note: MTBE is preferred for solubility.

Step-by-Step:

  • Drying: Ensure the substrate and solvent are dry. Water acts as a competing nucleophile, causing hydrolysis rather than acylation.

  • Setup: In a 10 mL screw-cap vial, dissolve the substrate in 3 mL MTBE.

  • Addition: Add Vinyl Acetate (approx. 100 µL) and the immobilized enzyme beads.

  • Incubation: Shake (orbital shaker) at 40°C at 200 rpm.

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas/volatile), driving the equilibrium irreversibly toward the product.[2]

  • Monitoring: Check HPLC or TLC after 4 hours.

  • Workup: Filter off the enzyme beads (the beads can be washed with MTBE and reused up to 5 times). Evaporate the solvent to yield the pure ester.

Troubleshooting:

  • Slow Reaction? The ortho-fluoro and ortho-methyl groups create steric bulk. Increase temperature to 50°C or switch solvent to Toluene to allow higher thermal energy.

Application C: Metabolic Stability (UGT Glucuronidation)

Target: Assessment of Phase II metabolic clearance. Enzyme System: UDP-glucuronosyltransferases (UGTs) in Human Liver Microsomes (HLM).

Rationale

Primary benzylic alcohols are prime targets for conjugation by UGTs. The resulting glucuronide is highly polar and rapidly excreted. For drug candidates containing this scaffold, determining the intrinsic clearance (


) via this pathway is mandatory.
Detailed Protocol

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) - 2 mM final conc.

  • Pore Former: Alamethicin (required to permeabilize the microsomal membrane to allow UDPGA entry).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
    .
    

Step-by-Step:

  • Activation: Pre-incubate HLMs (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Mixture: Prepare the reaction mixture in Tris buffer: Activated HLMs + Substrate (1 µM final concentration).

  • Pre-incubation: Warm to 37°C for 5 minutes.

  • Start: Initiate reaction by adding UDPGA.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Look for the [M+176]+ mass shift corresponding to the glucuronide.

References

  • Laccase/TEMPO Oxidation: Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic oxidations mediated by nitroxyl radicals." Advanced Synthesis & Catalysis. Link

  • Lipase Acylation Mechanism: Anderson, E. M., et al. (1998). "Kinetics of the lipase-catalyzed esterification of benzyl alcohol." Biocatalysis and Biotransformation. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • UGT Assay Protocols: Walsky, R. L., et al. (2012). "Optimized assays for human UDP-glucuronosyltransferase (UGT) activities." Journal of Pharmacological and Toxicological Methods. Link

  • Substrate Data: PubChem Compound Summary for CID 46864696 (Related Fluorinated Benzyl Alcohols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: (6-Fluoro-3-iodo-2-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing (6-Fluoro-3-iodo-2-methylphenyl)methanol . It addresses the specific chemical challenges posed by the steric crowding of the 2-methyl group and the lability of the C-I bond during reduction.

Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Core Synthesis Workflow & Critical Control Points

The synthesis of this benzyl alcohol typically proceeds via the reduction of 6-fluoro-3-iodo-2-methylbenzoic acid (or its methyl ester). The presence of the iodine atom at the 3-position (meta to the alcohol, ortho to the methyl) introduces significant sensitivity to dehalogenation.

Master Synthesis Scheme

SynthesisWorkflow Start Precursor: 6-Fluoro-3-iodo-2-methylbenzoic acid Activation Activation/Solubilization (THF, 0°C) Start->Activation Reduction Reduction Step (BH3·DMS or DIBAL-H) Activation->Reduction Quench Quench & Hydrolysis (MeOH / HCl) Reduction->Quench Side1 Side Reaction A: De-iodination (Loss of I) Reduction->Side1 Over-reduction (excess heat/LiAlH4) Product Target: This compound Quench->Product Side2 Side Reaction B: Boron-Complex Trapping Quench->Side2 Incomplete Hydrolysis

Figure 1: Critical pathway for reduction. Red nodes indicate primary yield-loss mechanisms.[1]

Troubleshooting Guide: The Reduction Step

Context: The reduction of the carboxylic acid to the alcohol is the most common point of failure. The iodine atom is prone to hydrodehalogenation (replacement by hydrogen) under strong reducing conditions.

Q1: My yield is low (<40%), and NMR shows a mixture of products. What is happening?

Diagnosis: You are likely experiencing de-iodination or incomplete reduction .[1]

  • The Issue: If you are using Lithium Aluminum Hydride (LiAlH4) , it is too aggressive. LiAlH4 can readily attack the C-I bond, especially at reflux, yielding the de-iodinated byproduct (6-fluoro-2-methylphenyl)methanol.

  • The Fix: Switch to Borane-Dimethyl Sulfide (BH3[1]·DMS) or Borane-THF .[1] Borane chemoselectively reduces carboxylic acids to alcohols in the presence of halogens.

    • Protocol Adjustment: Run the reaction at 0°C to Room Temperature . Do not reflux.

    • Stoichiometry: Use 1.5 - 2.0 equivalents of BH3.

Q2: I used Borane, but the product is trapped in a sticky emulsion during workup. How do I recover it?

Diagnosis: Stable Boron-Alcohol complexes .[1]

  • The Mechanism: Borane forms strong covalent bonds with the product alcohol (alkoxyboranes). Simple water washes are often insufficient to hydrolyze these bonds, leading to product loss in the aqueous phase or "gummy" organic layers.

  • The Fix: Perform a rigorous Methanolic Quench .[1]

    • Cool reaction to 0°C.

    • Slowly add Methanol (excess) until gas evolution ceases.

    • Critical Step: Concentrate the mixture on a rotavap, then re-dissolve in fresh Methanol and concentrate again (repeat 2-3 times). This forms volatile Trimethyl Borate (B(OMe)3), which is removed by evaporation, freeing your alcohol.

Q3: Can I reduce the methyl ester instead of the acid?

Diagnosis: Yes, but reagent selection is critical.

  • Recommendation: Use DIBAL-H (Diisobutylaluminum hydride) in Toluene/DCM at -78°C .

    • Why? DIBAL-H is less prone to de-iodination at low temperatures compared to LiAlH4.[1]

    • Alternative:Sodium Borohydride (NaBH4) in Methanol/THF is safer but slow for benzoates. Adding LiCl or CaCl2 can accelerate this reduction without risking the iodine.

Troubleshooting Guide: Precursor Purity (The Hidden Variable)

Context: Many users synthesize the precursor acid (6-fluoro-3-iodo-2-methylbenzoic acid) themselves. Low yields in the final step are often actually due to regioisomer contamination in the starting material.

Q4: My "pure" starting material gives a product with extra aromatic peaks. Is the iodination regioselective?

Diagnosis: Likely contamination with the 5-iodo isomer .[1]

  • The Chemistry: Direct iodination of 2-fluoro-6-methylbenzoic acid is governed by competing directing groups:

    • Fluoro (C6): Directs ortho (C5) and para (C3).

    • Methyl (C2): Directs ortho (C3) and para (C5).

    • Result: You get a mixture of 3-iodo (target) and 5-iodo (byproduct). The 5-iodo isomer is often favored due to less steric hindrance (C3 is sandwiched between the Methyl and Carboxyl groups).

  • The Fix:

    • Check Purity: Run a 1H-NMR of your acid before reduction.

      • Target (3-iodo): Look for two doublets (or dd) with ortho-coupling (~8 Hz) for H4 and H5.

      • Impurity (5-iodo): H3 and H4 will show ortho-coupling.[1]

    • Purification: Recrystallize the acid from Ethanol/Water or Acetonitrile before reduction. Isomers separate poorly after reduction to the alcohol.

Q5: How can I force the iodination to the correct (3) position?

Diagnosis: Electrophilic substitution is difficult to control here.

  • Alternative Route: If direct iodination fails, use the Sandmeyer Reaction .

    • Start with 3-amino-2-methyl-6-fluorobenzoic acid (or synthesize via nitration of 2-fluoro-6-methylbenzoic acid -> separation of nitro isomers -> reduction).

    • Diazotize (NaNO2/HCl) and treat with KI . This guarantees the iodine placement.

Optimized Protocol: Borane Reduction

Objective: Selective reduction of 6-fluoro-3-iodo-2-methylbenzoic acid to the alcohol with >90% yield.

ParameterSpecificationReason
Reagent BH3·DMS (2.0 M in THF)High selectivity for -COOH over Ar-I.
Solvent Anhydrous THFEssential for Borane stability.[1]
Temperature 0°C (Addition) → 25°C (Stir)Prevents thermal de-iodination.[1]
Time 2 - 4 HoursMonitor by TLC; extended time increases side reactions.
Quench MeOH (Repeat 3x)Breaks Boron-Product complexes (See Q2).

Step-by-Step:

  • Dissolve 1.0 eq of 6-fluoro-3-iodo-2-methylbenzoic acid in anhydrous THF (0.5 M concentration) under Nitrogen.

  • Cool to 0°C .

  • Dropwise add 2.0 eq of BH3[1]·DMS . Caution: H2 gas evolution.[1]

  • Allow to warm to Room Temperature and stir for 3 hours.

  • TLC Check: Confirm disappearance of acid.

  • Workup: Cool to 0°C. Add MeOH dropwise until bubbling stops.

  • Evaporation Cycle: Concentrate in vacuo. Add fresh MeOH (10 mL/g). Concentrate again. Repeat twice.

  • Partition residue between EtOAc and sat. NaHCO3. Wash organic layer with Brine, dry over Na2SO4, and concentrate.

References

  • Regioselectivity in Halogenation : Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Borane Reduction Specificity : Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[1][3] 29. The rapid reaction of carboxylic acids with borane-dimethyl sulfide. Journal of Organic Chemistry. (General reference for BH3-COOH selectivity).

  • Dehalogenation Risks : Dobmeier, M., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid. Beilstein Journal of Organic Chemistry, 8, 330–336.[4] Link (Context on lability of benzylic/iodo systems).

  • Precursor Synthesis : Synthesis of 2-Fluoro-6-iodobenzoic acid. Sigma-Aldrich Technical Data. Link (Analogous chemistry for 2-fluoro-6-iodo systems).

  • Boron Workup Techniques : Standard Operating Procedure for Borane Reductions. Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of (6-Fluoro-3-iodo-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Fluoro-3-iodo-2-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. Instead of a generic protocol, we will address specific, frequently encountered purification problems in a question-and-answer format, grounded in the principles of organic chemistry and separation science.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My initial work-up leaves a complex mixture. What is the best initial purification strategy to remove inorganic salts and highly polar impurities?

Answer: The most effective initial step is a carefully planned liquid-liquid extraction (LLE) sequence. The goal is to partition your target compound into an organic layer while washing away inorganic salts (from reagents like NaBH₄ or quenching agents) and highly polar organic byproducts.

The structure of this compound, with its polar alcohol group and a large, nonpolar substituted aromatic ring, gives it intermediate polarity. This allows for effective extraction into moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

Underlying Principle (Causality): The choice of aqueous wash is critical. Iodination reactions can sometimes be performed under acidic conditions, and unreacted starting materials might be acidic or basic. A comprehensive LLE strategy neutralizes the reaction mixture and removes corresponding impurities.

Recommended Protocol: Multi-Step Liquid-Liquid Extraction

  • Solvent Choice: Dissolve the crude reaction mixture in ethyl acetate. It is generally a safer solvent than DCM and provides good solubility for the target compound.[1]

  • Acidic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for neutralizing any residual acid catalysts (e.g., sulfuric acid used in some iodination procedures) and removing any acidic byproducts.[2]

  • Basic Wash (Optional but Recommended): If the synthesis involved precursors that could leave basic impurities, a wash with dilute acid (e.g., 1M HCl) can be beneficial. However, be cautious, as strong acidic conditions could potentially affect the benzylic alcohol. A wash with water is often sufficient.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure should yield a crude solid or oil that is significantly cleaner and ready for chromatographic or crystallization-based purification.

Question 2: I'm observing a persistent, less polar impurity in my NMR/TLC analysis. I suspect it's a di-iodinated byproduct. How can I effectively remove it?

Answer: This is a very common and significant challenge. The formation of di-iodo species is a known side reaction in the iodination of aromatic rings, especially when the ring is activated.[3][4] These di-iodo byproducts are often structurally similar to your desired mono-iodo product, differing only by an additional iodine atom, which makes their separation difficult.

Expert Insight: While recrystallization is a powerful tool for purification, it is often ineffective at removing di-iodinated impurities from mono-iodinated aromatic compounds. The solubilities of these two species can be very similar, and the di-iodo compound may co-crystallize with your product.[3][4] Therefore, silica gel column chromatography is the most reliable method.

Workflow for Separating Di-iodo Impurities

Caption: Workflow for chromatographic separation of di-iodo impurities.

Detailed Protocol: Flash Column Chromatography

  • TLC Method Development: First, find a solvent system that gives good separation on a TLC plate. The di-iodo byproduct will be less polar than your desired alcohol.

    • Start with a low-polarity mobile phase, such as 10% Ethyl Acetate in Hexane.

    • Your target compound should have an Rf value of approximately 0.2-0.3 for optimal column separation. The di-iodo spot will be higher (larger Rf).

    • Gradually increase the polarity (e.g., to 15% or 20% EtOAc) until you achieve a clear separation between the two spots.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.

  • Loading: Dissolve your crude material in a minimal amount of DCM or your mobile phase and load it onto the column. For better resolution, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column using the optimized solvent system. It is highly recommended to use a shallow gradient elution (e.g., starting from 5% EtOAc/Hexane and slowly increasing to 20% EtOAc/Hexane). This will provide the best resolution between the closely-eluting spots.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

Question 3: My compound appears to be turning yellow/brown during purification or upon storage. What is causing this degradation and how can I prevent it?

Answer: The observed discoloration is likely due to degradation. Aromatic iodides are known to be sensitive to light and air, which can cause the cleavage of the C-I bond to form elemental iodine (I₂) and other colored degradation products. Additionally, the benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde.

Preventative Measures:

  • Minimize Light Exposure: Conduct all purification steps, especially column chromatography and concentration, with the apparatus wrapped in aluminum foil. Store the final product in an amber vial.

  • Inert Atmosphere: While not always necessary for routine handling, if degradation is severe, performing the purification and final packaging under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.[5]

  • Control Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C). High temperatures can accelerate both oxidation and de-iodination.

  • Storage: For long-term storage, keep the purified solid in a tightly sealed container at a low temperature (2-8°C is recommended) and in the dark.[5]

Troubleshooting Degradation During Chromatography

If you observe a colored band streaking down the column, it's a sign of on-column degradation.

  • Solution 1: Deactivate Silica: Sometimes, the slightly acidic nature of standard silica gel can catalyze degradation.[6] You can try using silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (e.g., by adding 0.1-0.5% triethylamine to your mobile phase).

  • Solution 2: Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, though this will require re-optimization of the solvent system.

Question 4: I am struggling to achieve baseline separation during column chromatography. What parameters can I adjust?

Answer: Achieving perfect separation requires optimizing the "separation triangle": the stationary phase, the mobile phase, and the analyte's properties. Since the analyte is fixed, we must adjust the chromatography conditions.

Key Optimization Parameters:

ParameterRecommended Adjustment & Rationale
Mobile Phase Polarity Problem: Poor separation (Rf values too close). Solution: Decrease the overall polarity of the mobile phase (e.g., move from 20% EtOAc/Hex to 15% EtOAc/Hex). This increases the compound's interaction with the silica, leading to longer retention times and potentially better resolution.
Mobile Phase Composition Problem: Tailing or streaking of spots. Solution: Switch solvent systems. A common alternative to Hexane/EtOAc is Dichloromethane/Methanol.[1] For this specific molecule, a 0-5% Methanol in DCM gradient would be a good starting point. Sometimes, π-π interactions can be leveraged; using a mobile phase containing toluene or using a phenyl-bonded stationary phase can alter selectivity for aromatic compounds.[7]
Gradient Elution Problem: A less polar impurity elutes very quickly while the product takes a long time. Solution: Use a shallow gradient instead of an isocratic (constant solvent mixture) elution. Start with a low polarity to elute the nonpolar impurities, then gradually increase the polarity to elute your target compound in a sharp band.
Column Dimensions Problem: You have a large amount of material and are getting broad peaks (overloading). Solution: Use a wider column and more silica gel. A general rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample. For difficult separations, a longer, narrower column can increase the number of theoretical plates and improve resolution.

Decision Tree for Chromatography Troubleshooting

ChromatographyTroubleshooting Start Poor Separation on Column? CheckTLC Analyze TLC Plate Start->CheckTLC SpotsClose Spots are too close (ΔRf < 0.15) CheckTLC->SpotsClose Yes Streaking Spot is streaking or tailing CheckTLC->Streaking No DecreasePolarity Decrease Mobile Phase Polarity SpotsClose->DecreasePolarity AddModifier Add Modifier (e.g., 0.1% TEA or AcOH) Streaking->AddModifier ChangeSystem Change Solvent System (e.g., DCM/MeOH) DecreasePolarity->ChangeSystem If still poor CheckLoading Check for Overloading or Degradation AddModifier->CheckLoading If still streaking

Sources

Technical Support Center: Managing Stoichiometry for (6-Fluoro-3-iodo-2-methylphenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving (6-Fluoro-3-iodo-2-methylphenyl)methanol. This document provides in-depth, field-proven insights into managing reaction stoichiometry, a critical factor for success when working with this sterically hindered and electronically complex substrate. Our goal is to move beyond simple protocols and explain the causal relationships between your experimental choices and reaction outcomes.

Foundational Principles: Understanding the Molecule's Reactivity

This compound is a valuable building block, but its structure presents distinct challenges that directly influence stoichiometry. Successful management begins with understanding its three key functional domains:

  • The C-I Bond (The Reactive Site): The iodine atom is the primary site for cross-coupling. Its reactivity is modulated by the ortho-fluoro group, which is electron-withdrawing and can influence the oxidative addition step in palladium catalysis.

  • The Ortho-Methyl Group: This group imparts significant steric hindrance around the iodine atom. This bulkiness can impede the approach of the catalyst, often necessitating higher catalyst loadings, specialized ligands, or more carefully controlled stoichiometry of the coupling partner to achieve efficient transmetalation.

  • The Benzylic Alcohol (-CH₂OH): This functional group is generally stable but can potentially coordinate with metal catalysts or react under harsh basic conditions. Its presence must be considered when selecting bases and reaction temperatures.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound, focusing on stoichiometric causes and solutions.

Q1: My Suzuki coupling reaction is stalling, with significant starting material remaining. What is the first stoichiometric parameter I should check?

A1: The primary suspect is an insufficient excess of the boronic acid or ester. Due to the steric hindrance from the ortho-methyl group, the transmetalation step of the catalytic cycle can be slow. Furthermore, boronic acids can undergo competitive side reactions like homocoupling or protodeboronation, consuming the active reagent.

  • Troubleshooting Action: Increase the equivalents of the boronic acid/ester from a standard 1.1-1.2 eq. to a range of 1.5-2.0 eq. This increases its effective concentration, favoring the desired transmetalation over side reactions. Monitor the reaction by LC-MS to track the consumption of the starting material.

Q2: I am observing significant de-iodination of my starting material, resulting in (2-fluoro-6-methylphenyl)methanol as a byproduct. How can I adjust my stoichiometry to minimize this?

A2: De-iodination is often linked to the choice and amount of base, or to reactions run at elevated temperatures for extended periods. The base is crucial for activating the boronic acid (forming the boronate species), but an overly strong or concentrated base can promote side reactions.

  • Troubleshooting Action:

    • Base Stoichiometry: If using a strong base like K₃PO₄ or Cs₂CO₃, ensure you are using the minimum effective amount, typically 2.0-3.0 equivalents. An excessive amount can accelerate byproduct formation.

    • Reagent Addition: Consider adding the base portion-wise to maintain a lower instantaneous concentration.

    • Review Coupling Partner: Ensure your boronic acid is of high purity. Impurities can sometimes chelate the catalyst and promote undesired pathways.

Q3: My palladium catalyst is precipitating as palladium black before the reaction is complete. How can reagent ratios prevent this?

A3: Catalyst decomposition (forming Pd black) indicates that the catalytic cycle is breaking down. This often happens when the reductive elimination step is slow, or when the concentration of the active Pd(0) species is too high relative to the substrate. The use of appropriate supporting ligands is crucial.

  • Troubleshooting Action:

    • Ligand-to-Metal Ratio: This is a critical stoichiometric parameter. For bulky phosphine ligands like SPhos or XPhos, which are often necessary to overcome the steric hindrance of the substrate, ensure the Ligand:Pd ratio is appropriate. A ratio of 2:1 to 4:1 is a common starting point. An insufficient amount of ligand will leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading (e.g., from 2 mol% to 1 mol%) can improve stability and overall yield, as it reduces the rate of catalyst decomposition pathways relative to the productive catalytic cycle.

Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). Is this a stoichiometric issue?

A4: Yes, this is a classic stoichiometry and catalyst system issue. Glaser homocoupling is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Troubleshooting Action:

    • Minimize the Co-catalyst: Reduce the amount of the copper (I) salt (e.g., CuI) to the lowest effective level, often in the range of 1-5 mol%.

    • Base Equivalents: Use a sufficient excess of a bulky amine base (e.g., DIPEA, TEA) at around 2.0-3.0 equivalents. The base is not only the acid scavenger but also helps maintain a reducing environment.

    • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) to minimize the oxygen that drives the homocoupling side reaction.

Stoichiometric Guidelines for Cross-Coupling Reactions

The following table provides starting-point stoichiometric ratios for common cross-coupling reactions. Optimization is expected based on the specific coupling partner used.

ParameterSuzuki CouplingSonogashira CouplingBuchwald-Hartwig Amination
This compound 1.0 eq.1.0 eq.1.0 eq.
Coupling Partner 1.5 - 2.0 eq. (Boronic Acid/Ester)1.2 - 1.5 eq. (Terminal Alkyne)1.2 - 1.5 eq. (Amine)
Palladium Catalyst 1 - 3 mol% (e.g., Pd(PPh₃)₄, PdCl₂(dppf))1 - 2 mol% (e.g., PdCl₂(PPh₃)₂)2 - 5 mol% (e.g., Pd₂(dba)₃)
Ligand 2 - 6 mol% (e.g., SPhos, XPhos)2 - 4 mol% (e.g., PPh₃)4 - 10 mol% (e.g., Xantphos, BINAP)
Base 2.0 - 3.0 eq. (e.g., K₃PO₄, Cs₂CO₃)2.0 - 3.0 eq. (e.g., DIPEA, TEA)1.5 - 2.5 eq. (e.g., NaOtBu, LHMDS)
Cu(I) Co-catalyst N/A1 - 5 mol% (e.g., CuI)N/A

Visualizing the Workflow and Catalytic Dependencies

Effective troubleshooting requires a logical workflow. The diagram below outlines a decision-making process for optimizing reaction stoichiometry.

Stoichiometry_Optimization_Workflow start_node start_node process_node process_node decision_node decision_node outcome_good outcome_good outcome_bad outcome_bad A Start: Standard Conditions (e.g., 1.2 eq. Partner, 2 eq. Base) B Run Reaction & Monitor (TLC / LC-MS at t=1h, 4h) A->B C Reaction Complete? (>95% conversion) B->C D Workup & Purify C->D Yes E Analyze Incomplete Reaction Mixture C->E No F Primary Issue? E->F G Increase Partner eq. (to 1.5-2.0) F->G Stalled Reaction H Review Base & Ligand Ratio F->H Catalyst Death I Check for De-iodination F->I Side Products G->B Re-run H->B Re-run I->B Re-run Catalytic_Cycle pd0_node pd0_node pdII_node pdII_node reagent_node reagent_node Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 R-Pd(II)-I L₂ OA->Complex1 TM Transmetalation Complex1->TM Complex2 R-Pd(II)-R' L₂ TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product Ar-Ar' RE->Product ArI Ar-I (1.0 eq.) (Your Substrate) ArI->OA Boronic Ar'-B(OR)₂ (≥1.5 eq.) CRITICAL EXCESS Boronic->TM Base Base (≥2.0 eq.) CRITICAL Base->TM Activates Boronic Acid Ligand Ligand (≥2:1 to Pd) CRITICAL Ligand->Pd0 Stabilizes

Caption: The role of reagent stoichiometry in the palladium catalytic cycle.

Detailed Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • SPhos (4 mol%, 0.04 eq.)

  • Pd₂(dba)₃ (2 mol%, 0.02 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the arylboronic acid (1.5 eq.).

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. This allows for ligand association with the metal center prior to addition.

  • Reagent Addition: Add the K₃PO₄ (3.0 eq.) to the main flask, followed by the catalyst/ligand mixture.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction to 80-100 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, diluting it, and analyzing via TLC or LC-MS. Look for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Validation & Comparative

comparing the efficacy of different synthetic routes to (6-Fluoro-3-iodo-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Architectures for (6-Fluoro-3-iodo-2-methylphenyl)methanol

Executive Summary

The synthesis of This compound has become a focal point in modern medicinal chemistry, primarily serving as the critical pharmacophore scaffold for KRAS G12C inhibitors (e.g., Sotorasib). The molecule’s 1,2,3,6-tetrasubstitution pattern presents a unique challenge: balancing the steric crowding of the methyl and iodo groups while achieving high regiocontrol against the directing effects of the fluorine atom.

This guide evaluates the two most chemically robust pathways: the Direct Electrophilic Iodination Route (favored for scalability) and the Nitro-Sandmeyer Sequence (favored for isomeric purity).

Structural Analysis & Retrosynthetic Logic

The target molecule is a benzyl alcohol derivative characterized by a dense substitution pattern.

  • Electronic Conflict: The benzene ring possesses a methyl group (activator, ortho/para director) and a fluorine atom (deactivator, ortho/para director).

  • Regiochemical Target: The iodine must be installed at C3 .

    • C3 is para to the Methyl group and ortho to the Fluorine.

    • C5 is para to the Fluorine and ortho to the Methyl.

    • Challenge: Standard electrophilic aromatic substitution (SEAr) creates a competition between the C3 and C5 positions.

Route A: Direct Electrophilic Iodination (The Scalable Approach)

This route relies on the electronic dominance of the methyl group to direct iodination to the para position (C3). It is the most direct path but requires stringent control of reaction conditions to minimize the C5-iodo byproduct.

Mechanism & Protocol

The synthesis begins with commercially available 2-fluoro-6-methylbenzoic acid . The carboxylic acid moiety acts as a meta-director, reinforcing the directing effects of the methyl group toward C3.

Step 1: Regioselective Iodination

  • Reagents: N-Iodosuccinimide (NIS), Triflic Acid (TfOH) or Palladium(II) acetate/IOAc.

  • Conditions: The use of a superacidic medium (TfOH) generates the highly reactive superelectrophile, which is necessary to overcome the deactivating effect of the fluorine and carboxylic acid groups.

  • Critical Insight: While iodine monochloride (ICl) is cheaper, NIS/TfOH provides superior regioselectivity (typically >90:10 favoring C3 over C5) compared to I2/H2SO4.

Step 2: Chemoselective Reduction

  • Reagents: Borane-Tetrahydrofuran (BH3·THF) complex.

  • Rationale: Borane is highly chemoselective for reducing carboxylic acids to primary alcohols in the presence of aryl halides. Stronger reducing agents like Lithium Aluminum Hydride (LAH) pose a risk of hydrodehalogenation (stripping the iodine).

Experimental Workflow (Route A)
  • Iodination:

    • Charge a reactor with 2-fluoro-6-methylbenzoic acid (1.0 eq) and acetonitrile.

    • Cool to 0°C. Add NIS (1.1 eq) followed by dropwise addition of TfOH (0.2 eq).

    • Warm to RT and stir for 12 hours.

    • Checkpoint: Monitor HPLC for the ratio of 3-iodo (desired) vs. 5-iodo (impurity).

    • Quench with aq. Na2S2O3. Extract with EtOAc. Recrystallize from heptane/IPA to remove the 5-iodo isomer.

  • Reduction:

    • Dissolve the purified acid in anhydrous THF under N2.

    • Add BH3·THF (1.0 M, 1.5 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Quench with MeOH (carefully, H2 evolution).

    • Concentrate and purify via silica flash chromatography (Hex/EtOAc).

Route B: The Nitro-Sandmeyer Sequence (The High-Fidelity Approach)

When isomeric purity is paramount and separation of the 3-iodo/5-iodo isomers in Route A proves difficult, the Sandmeyer route provides unambiguous regiocontrol.

Mechanism & Protocol

This route leverages nitration, which is often more regioselective than iodination due to the specific transition state geometries of the nitronium ion.

Step 1: Nitration

  • Nitration of 2-fluoro-6-methylbenzoic acid occurs almost exclusively at C3 (para to methyl) due to the strong directing match between the methyl and carboxyl groups.

Step 2: Reduction & Sandmeyer

  • The nitro group is reduced to an aniline.

  • The aniline is converted to a diazonium salt and displaced by iodide (Sandmeyer reaction).

Experimental Workflow (Route B)
  • Nitration:

    • Treat 2-fluoro-6-methylbenzoic acid with fuming HNO3 in H2SO4 at -10°C.

    • Isolate 2-fluoro-6-methyl-3-nitrobenzoic acid .

  • Nitro Reduction:

    • Hydrogenation (H2, Pd/C) in MeOH yields the amino-acid.

    • Note: This must be done before iodination to avoid dehalogenation.

  • Sandmeyer Iodination:

    • Suspend the amino-acid in dilute H2SO4/Ice.

    • Add NaNO2 (aq) dropwise at 0°C to form the diazonium salt.

    • Add KI (aq) solution. The diazonium group is displaced by Iodine.

  • Final Reduction:

    • Reduce the resulting 2-fluoro-3-iodo-6-methylbenzoic acid using BH3·THF as described in Route A.

Comparative Analysis

FeatureRoute A: Direct IodinationRoute B: Nitro-Sandmeyer
Step Count 2 Steps4 Steps
Overall Yield 65-75%40-50%
Regio-Purity 90-95% (Requires recrystallization)>98% (Intrinsic control)
Cost Efficiency High (Fewer reagents)Moderate (Pd catalyst, multiple workups)
Scalability Excellent (Kilogram scale)Good, but diazonium steps are hazardous at scale
Key Risk Separation of 5-iodo isomerHandling of energetic diazonium intermediates

Visualizing the Pathways

The following diagram illustrates the divergent strategies. Note the critical branching point at the precursor acid.

SyntheticRoutes Start 2-Fluoro-6-methylbenzoic acid RouteA_Step1 Electrophilic Iodination (NIS, TfOH) Start->RouteA_Step1 Route A (Direct) RouteB_Step1 Nitration (HNO3, H2SO4) Start->RouteB_Step1 Route B (Sandmeyer) IntermediateA 3-Iodo / 5-Iodo Mixture (Major: 3-Iodo) RouteA_Step1->IntermediateA Purification Recrystallization (Remove 5-Iodo isomer) IntermediateA->Purification PureAcid 2-Fluoro-3-iodo-6-methylbenzoic acid Purification->PureAcid Reduction Chemoselective Reduction (BH3·THF) PureAcid->Reduction NitroInter 3-Nitro Intermediate RouteB_Step1->NitroInter RouteB_Step2 Hydrogenation (H2, Pd/C) NitroInter->RouteB_Step2 AminoInter 3-Amino Intermediate RouteB_Step2->AminoInter RouteB_Step3 Sandmeyer Reaction (NaNO2, KI) AminoInter->RouteB_Step3 RouteB_Step3->PureAcid Target This compound Reduction->Target

Caption: Comparison of Direct Iodination (Route A) vs. Nitro-Sandmeyer (Route B) pathways. Route A offers speed; Route B offers precision.

Expert Recommendation

For drug discovery and early-phase development , Route A is the superior choice. The advent of modern purification techniques (automated flash chromatography) makes the separation of the 5-iodo impurity manageable. The use of BH3·THF is non-negotiable for the final step to preserve the iodine handle, which is essential for subsequent Suzuki-Miyaura couplings often used in KRAS inhibitor synthesis.

Route B should be reserved for scenarios where the 5-iodo impurity proves inseparable by crystallization or chromatography, or when establishing a rigorous analytical standard for impurity profiling.

References

  • Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. WO2019118812A1. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzoic acid Product Specification. Link

  • Organic Syntheses. (1927). m-Iodobenzoic Acid (Sandmeyer Protocol Adaptation). Org. Synth. 1927, 7, 53. Link

  • Zhao, H-Y., et al. (2010). Synthesis of 2-fluoro-6-iodobenzoic acid. Chemical Reagents, 11, 028. Link

A Comparative Guide to (6-Fluoro-3-iodo-2-methylphenyl)methanol and (6-Bromo-2-fluoro-3-iodophenyl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to synthetic success. This guide provides an in-depth technical comparison of two highly functionalized benzyl alcohol derivatives: (6-Fluoro-3-iodo-2-methylphenyl)methanol and (6-Bromo-2-fluoro-3-iodophenyl)methanol. By examining their structural nuances and resultant reactivity, this document aims to empower chemists to make informed decisions in their synthetic strategies.

The strategic placement of halogen atoms and a methyl group on the phenyl ring of these benzyl alcohols offers a rich platform for diverse chemical transformations. The interplay of inductive and steric effects governed by these substituents dictates their reactivity in key synthetic operations, particularly in cross-coupling reactions. While both molecules share a common iodinated position, prime for a variety of coupling protocols, the distinction between a fluorine and a bromine atom at the 6-position introduces significant differences in their chemical behavior.

At a Glance: A Comparative Overview

PropertyThis compound(6-Bromo-2-fluoro-3-iodophenyl)methanol
Molecular Formula C₈H₇FIOC₇H₅BrFIO
Molecular Weight 281.04 g/mol 346.92 g/mol
Key Reactive Sites Iodide, Hydroxymethyl, FluoroIodide, Bromide, Hydroxymethyl, Fluoro
Primary Synthetic Utility Precursor for Suzuki, Sonogashira, Heck, and other cross-coupling reactions at the iodo-position. The hydroxymethyl group can be oxidized to an aldehyde or serve as a protecting group.Precursor for sequential or selective cross-coupling reactions at the iodo- and bromo-positions. The presence of two distinct halogens allows for orthogonal synthetic strategies.
Influence of Substituents The electron-withdrawing fluorine and the electron-donating methyl group influence the reactivity of the aryl iodide. The ortho-methyl group provides steric hindrance.The two electron-withdrawing halogens (Br and F) significantly influence the electronic properties of the aromatic ring, impacting the reactivity of both the aryl iodide and aryl bromide.

Delving Deeper: Reactivity and Synthetic Strategy

The primary value of these molecules in synthesis lies in their capacity to participate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile and, therefore, the primary site for oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). However, the nature of the substituent at the 6-position—fluorine versus bromine—introduces a critical point of divergence in synthetic planning.

For This compound , the synthetic strategy is relatively straightforward. The single, highly reactive C-I bond is the clear target for cross-coupling. The fluorine atom, with its strong electron-withdrawing inductive effect, can influence the rate of oxidative addition. The ortho-methyl group, while sterically hindering, can also impact the conformation of the molecule and the accessibility of the reactive sites.

In contrast, (6-Bromo-2-fluoro-3-iodophenyl)methanol offers the potential for more complex, multi-step synthetic sequences. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions. Generally, the C-I bond will react preferentially over the C-Br bond under standard palladium-catalyzed conditions. This enables a synthetic approach where the iodo-position is functionalized first, followed by a subsequent cross-coupling reaction at the bromo-position, potentially under different catalytic conditions. This "orthogonal" reactivity is a powerful tool for the construction of highly substituted and complex aromatic systems.

The choice between these two reagents is therefore dictated by the desired synthetic outcome. For a direct, single-step functionalization, the fluoro-substituted analog may be sufficient. However, for the construction of more elaborate molecules requiring sequential bond formation, the bromo-fluoro-substituted compound provides greater synthetic flexibility.

Experimental Insights: A Hypothetical Reaction Workflow

To illustrate the practical implications of these differences, consider a typical Suzuki cross-coupling reaction.

Reactivity Hierarchy A (6-Bromo-2-fluoro-3-iodophenyl)methanol B First Coupling Site (Most Reactive) A->B C-I Bond C Second Coupling Site (Less Reactive) A->C C-Br Bond D Hydroxymethyl Group A->D -CH₂OH

Strategic Fluorination in Lead Optimization: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the strategic replacement of hydrogen (H) with fluorine (F) is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical and biological profile.[1][2][3][4][5][6] This guide objectively compares non-fluorinated parent compounds with their fluorinated analogs, focusing on the three critical axes of drug developability: Metabolic Stability , Physicochemical Properties (pKa/LogD) , and Binding Potency .

The data presented herein validates why approximately 20-25% of currently marketed drugs contain at least one fluorine atom, illustrating the transition from "hit" to "lead" through specific case studies and experimental protocols.

Physicochemical Modulation: H vs. F

The substitution of Hydrogen for Fluorine is a "bioisosteric" change with profound electronic consequences but minimal steric penalty.

Comparative Properties Table

The following table contrasts the fundamental atomic properties that drive biological differences.

PropertyHydrogen (H)Fluorine (F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅF is sterically similar to H (mimicry) but slightly larger, potentially blocking metabolic access.
Electronegativity 2.1 (Pauling)3.98 (Pauling)F is the most electronegative element; it creates a strong dipole, altering pKa of nearby amines.
C-X Bond Energy ~98 kcal/mol~116 kcal/molThe C-F bond is metabolically robust and resistant to CYP450 oxidative cleavage.
Lipophilicity (LogP) BaselineVariableAromatic F usually increases LogP (hydrophobicity); Aliphatic F can decrease LogP due to polarity/dipoles.
Case Study: Modulation of pKa and Permeability

Scenario: A lead compound contains a basic amine (e.g., piperidine) with a pKa of 9.5, leading to poor membrane permeability and high lysosomal trapping. Intervention: Introduction of a fluorine atom on the carbon adjacent to the amine (β-fluorination). Result: The electron-withdrawing effect of fluorine reduces the pKa of the amine by 1–2 units (e.g., to 7.8). Biological Outcome:

  • Non-Fluorinated: >99% ionized at physiological pH (7.4). Poor passive diffusion.

  • Fluorinated: Higher fraction of neutral species. Improved CNS penetration and oral bioavailability.[6]

Metabolic Stability: The "Metabolic Blockade"

The most common application of fluorination is blocking "soft spots"—sites on the molecule prone to rapid oxidation by Cytochrome P450 (CYP) enzymes.

Mechanism of Action

CYP450 enzymes typically attack electron-rich C-H bonds (e.g., para-positions of phenyl rings or benzylic carbons) via a radical abstraction mechanism. Replacing this C-H with C-F prevents this abstraction because the C-F bond is too strong to be broken by the CYP450 heme-iron center.

Visualization: The Fluorine Blockade

The following diagram illustrates how Fluorine prevents the CYP450 catalytic cycle from oxidizing the substrate.

CYP_Blockade CYP CYP450 (Heme-Iron-Oxo) Substrate_H Substrate (C-H) (Metabolic Soft Spot) CYP->Substrate_H Attacks Substrate_F Analog (C-F) (Fluorinated) CYP->Substrate_F Attacks Intermediate Radical Intermediate (Unstable) Substrate_H->Intermediate H-Abstraction (Easy) Blocked Metabolic Blockade (No Reaction) Substrate_F->Blocked F-Abstraction Fails (High Bond Energy) Metabolite Hydroxylated Metabolite (Inactive/Cleared) Intermediate->Metabolite Rebound

Caption: Comparative mechanism of CYP450 interaction. The C-F bond resists the radical abstraction step, preserving drug integrity.

Comparative Data: Ezetimibe Development

The development of Ezetimibe (cholesterol absorption inhibitor) provides a classic dataset comparing a non-fluorinated lead (SCH 48461) to the fluorinated drug.

CompoundStructure FeatureMetabolic LiabilityIn Vivo Potency (ED50)
SCH 48461 (Lead)Non-fluorinated phenyl ringsRapid oxidation at para-position; O-demethylation.~2.0 mg/kg (Hamster)
Ezetimibe (Drug)Di-fluorinated (p-fluoro on phenyl rings)Metabolic "soft spots" blocked by Fluorine.0.04 mg/kg (Hamster)

Analysis: The introduction of fluorine did not just improve stability; it prevented the rapid clearance of the drug, allowing it to maintain therapeutic concentrations at a 50-fold lower dose.

Experimental Protocol: Microsomal Stability Assay

To validate the biological advantage of a fluorinated analog, researchers must determine the Intrinsic Clearance (CLint) using liver microsomes. This protocol is the industry standard for comparing H vs. F analogs.

Workflow Diagram

Microsomal_Assay Prep 1. Preparation (Microsomes + Buffer + Test Cmpd) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sampling 4. Sampling Loop (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quench (Add Ice-Cold Acetonitrile + IS) Sampling->Quench At each timepoint Analysis 6. LC-MS/MS Analysis (% Remaining vs Time) Quench->Analysis

Caption: Step-by-step workflow for determining metabolic stability (t1/2) in liver microsomes.

Detailed Methodology

Objective: Determine the half-life (


) and intrinsic clearance (

) of Fluorinated vs. Non-Fluorinated analogs.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).[7]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).[7]

Protocol Steps:

  • Preparation: Prepare a 1 µM solution of the test compound (H-analog and F-analog) in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins and halt metabolism.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes (4°C). Collect supernatant.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition (MRM).

Data Analysis:

  • Plot ln(% Remaining) vs. Time.

  • The slope (

    
    ) of the linear regression determines half-life: 
    
    
    
  • Success Criteria: The fluorinated analog should demonstrate a significantly longer

    
     (e.g., >60 min) compared to the non-fluorinated parent (e.g., <15 min).
    

Pharmacodynamics: Binding Affinity

Does fluorination affect how the drug binds to its target? Yes.

  • Multipole Interactions: The C-F bond is highly polar. It can engage in orthogonal dipolar interactions with backbone amides or specific residues (e.g., Serine, Threonine) in the binding pocket.

  • Hydrophobic Exclusion: Perfluorination (e.g., -CF3) creates a "Teflon-like" surface that is highly hydrophobic, driving the molecule into deep lipophilic pockets of the target protein, often increasing potency by 5–10 fold.

Comparative Example (Kinase Inhibitors):

  • H-Analog: IC50 = 150 nM (Moderate binder).

  • F-Analog (ortho-F): IC50 = 25 nM (High potency).

  • Reason: The Fluorine atom induces a conformational twist (gauche effect) that locks the molecule in the bioactive conformation, reducing the entropic cost of binding.

References

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Available at: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • The Role of Fluorine in Medicinal Chemistry. Taylor & Francis Online. Available at: [Link]

  • Microsomal Stability Assay Protocol. Protocols.io. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (PMC). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (6-Fluoro-3-iodo-2-methylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (6-Fluoro-3-iodo-2-methylphenyl)methanol. As a fluorinated and iodinated aromatic compound, this chemical requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established protocols for halogenated organic waste. The procedures outlined herein are based on regulatory guidelines and best practices for chemical waste management.

Hazard Assessment and Profile

  • Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. Inhalation, ingestion, or skin contact may be harmful.[1] Similar compounds can cause skin and eye irritation.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly persistent in the environment.[2] Improper disposal can lead to long-term contamination.

  • Reactivity: While generally stable, halogenated compounds can react with certain materials. Incompatible substances may include strong oxidizing agents and reactive metals.

  • Combustibility: While the presence of halogens can reduce flammability, the organic nature of the compound means it may be combustible under certain conditions.

Table 1: Assumed Hazard Profile of this compound

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if inhaled, swallowed, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE).
Skin/Eye Irritation May cause irritation upon contact.Avoid direct contact. Use safety goggles and chemical-resistant gloves.
Environmental Hazard Persistent in the environment.Do not dispose of down the drain or in regular trash.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Segregation and Waste Stream Management

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Waste Segregation Protocol
  • Designated Waste Container: Establish a dedicated and clearly labeled waste container for "Halogenated Organic Waste."

  • Avoid Co-mingling: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste. Improper mixing can create hazardous reactions and significantly increase disposal costs.

  • Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected separately from any solutions. If it is dissolved in a solvent (e.g., methanol), the entire solution is considered hazardous waste.

Container Selection and Labeling
  • Container Type: Use a robust, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

Step-by-Step Disposal Procedure

The following protocol outlines the safe collection, temporary storage, and final disposal of this compound waste.

Waste Collection
  • Transfer with Care: Carefully transfer the waste into the designated "Halogenated Organic Waste" container, ensuring to minimize splashing or the creation of dust if in solid form.

  • Container Capacity: Do not overfill the waste container. A safe limit is approximately 80% of the container's total volume to allow for vapor expansion.

  • Secure Closure: Tightly seal the container cap after each addition of waste to prevent the release of vapors.

Temporary On-Site Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of any potential leaks.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact a Certified Vendor: Engage with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste.

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[2] This process is necessary to break the stable carbon-halogen bonds and ensure complete destruction of the compound.

  • Iodine Recycling: For larger quantities of iodinated waste, consider the possibility of iodine recycling programs.[3] Some specialized companies can recover and reuse iodine from industrial and pharmaceutical waste streams.[4][5]

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Control the Spill: For small, manageable spills, use an absorbent material, such as vermiculite or a chemical spill kit, to contain the substance. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_StorageDisposal Storage & Final Disposal cluster_Emergency Emergency Protocol Start Start: this compound Waste Generated AssessHazards Assess Hazards (Toxicity, Persistence) Start->AssessHazards Spill Spill Occurs Start->Spill DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate as Halogenated Organic Waste DonPPE->SegregateWaste SelectContainer Select & Label Compatible Container (HDPE/Glass) SegregateWaste->SelectContainer TransferWaste Transfer Waste to Container (≤80% Full & Sealed) SelectContainer->TransferWaste StoreWaste Store in Secondary Containment in Satellite Accumulation Area TransferWaste->StoreWaste ContactEHS Contact EHS for Pickup by Certified Waste Vendor StoreWaste->ContactEHS Incineration High-Temperature Incineration (Recommended) ContactEHS->Incineration Recycling Consider Iodine Recycling (for large quantities) ContactEHS->Recycling Alternative Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill with Absorbent Material Evacuate->Contain Cleanup Collect as Hazardous Waste Contain->Cleanup Cleanup->SelectContainer Dispose of contaminated materials

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through certified channels, researchers can effectively manage the risks associated with this halogenated organic compound. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific EHS guidelines and maintain a proactive approach to chemical safety.

References

  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (n.d.).
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Tackling the increasing contamination of the water supply by iodinated contrast media. (2022). Insights into Imaging, 13(1).
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
  • Material Safety D
  • How do you dispose of the iodine-starch complex after a redox titr
  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. (n.d.).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.